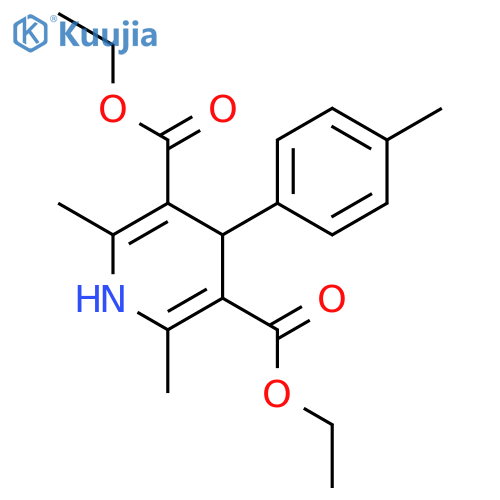Cas no 36422-59-0 (3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester)

36422-59-0 structure
商品名:3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester
3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester 化学的及び物理的性質
名前と識別子
-
- 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester
- Oprea1_698653
- EU-0011479
- NCI60_019816
- SR-01000321366
- Oprea1_179674
- BDBM50073959
- NSC-657195
- STK861992
- Z90442211
- SCHEMBL3032293
- 3,5-dicarboethoxy-2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine
- NSC657195
- CCG-20383
- Diethyl 2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate
- SR-01000321366-1
- CBMicro_029986
- SR-01000321366-2
- EN300-18357537
- CHEMBL1977154
- diethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
- 3,5-diethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 36422-59-0
- Diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine-3,5-dicarboxylate
- CS-0298834
- AKOS000573916
- BIM-0030005.P001
-
- インチ: InChI=1S/C20H25NO4/c1-6-24-19(22)16-13(4)21-14(5)17(20(23)25-7-2)18(16)15-10-8-12(3)9-11-15/h8-11,18,21H,6-7H2,1-5H3
- InChIKey: YSDNGJONQCXVPU-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C)C(=O)OCC)C)C
計算された属性
- せいみつぶんしりょう: 343.17845
- どういたいしつりょう: 343.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 543
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- PSA: 64.63
3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369504-25mg |
Diethyl 2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate |
36422-59-0 | 98% | 25mg |
¥2050.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369504-50mg |
Diethyl 2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate |
36422-59-0 | 98% | 50mg |
¥2756.00 | 2024-05-16 | |
| Enamine | EN300-18357537-0.05g |
36422-59-0 | 90% | 0.05g |
$101.0 | 2023-09-19 |
3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
36422-59-0 (3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester) 関連製品
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
